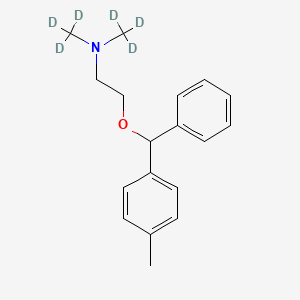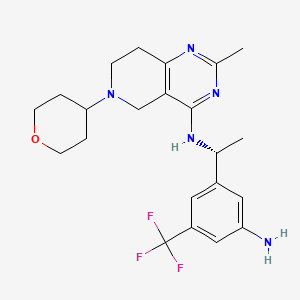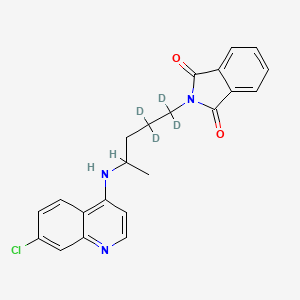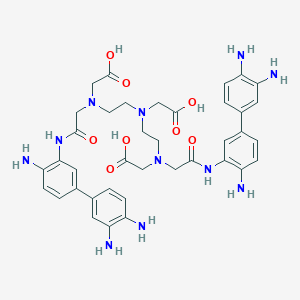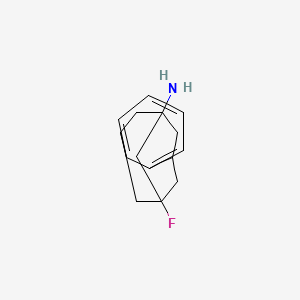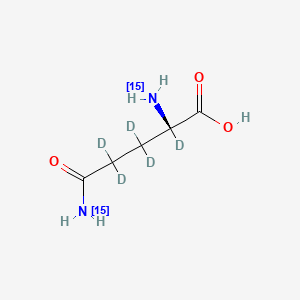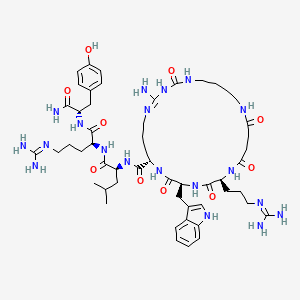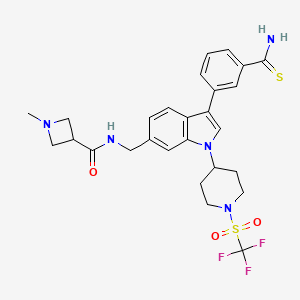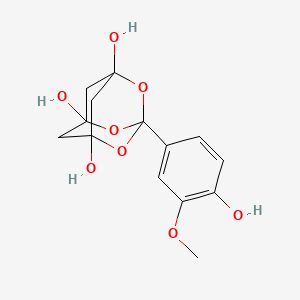
Vanillinbananin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillinbananin is a member of the bananin family, which are antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound has shown potential as an inhibitor of the helicase activities and replication of severe acute respiratory syndrome coronavirus (SARS-CoV) and other RNA viruses .
Métodos De Preparación
Vanillinbananin can be synthesized through a series of chemical reactions involving the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) . The synthesis involves the reaction of green and ammonium molybdate, releasing phosphate phloroglucinol, which is then quantified after a reaction period
Análisis De Reacciones Químicas
Vanillinbananin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanillic acid, while reduction may yield vanillyl alcohol.
Aplicaciones Científicas De Investigación
Vanillinbananin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of trioxa-adamantane derivatives.
Industry: It may be used in the development of antiviral drugs and other pharmaceutical products.
Mecanismo De Acción
Vanillinbananin exerts its effects by inhibiting the helicase activities and replication of RNA viruses . The molecular targets include the viral helicase enzymes, which are essential for the replication of the viral genome. By inhibiting these enzymes, this compound prevents the virus from replicating and spreading.
Comparación Con Compuestos Similares
Vanillinbananin is part of the bananin family, which includes other compounds such as:
- Bananin
- Iodobananin
- Adeninobananin
- Ansabananin
- Eubananin
These compounds share a similar structural signature but differ in their specific chemical modifications. This compound is unique in its incorporation of a vanillin moiety, which may contribute to its specific antiviral properties .
Propiedades
Fórmula molecular |
C14H16O8 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |
Clave InChI |
HEBOXBAVJPCGPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


